N-(3-chloro-4-methylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Descripción
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c1-12-4-5-13(10-14(12)19)21-15(26)11-25-18(27)24-9-6-20-16(17(24)22-25)23-7-2-3-8-23/h4-6,9-10H,2-3,7-8,11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZCGBSZVMGHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3-chloro-4-methylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a heterocyclic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C18H19ClN6O
- Molecular Weight: 386.8 g/mol
- CAS Number: 1251625-70-3
Biological Activity Overview
The compound exhibits a range of biological activities primarily attributed to its heterocyclic structure. Heterocycles are known to enhance the physical characteristics and biological activity of pharmacological molecules, making them significant in drug discovery.
- Inhibition of Enzymatic Pathways:
- Cell Cycle Regulation:
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of similar heterocyclic compounds against various cancer cell lines. The findings revealed:
- IC50 Values: Compounds exhibited IC50 values ranging from 0.08 to 5.0 μM against different cell lines, indicating potent anticancer activity .
- Mechanism: The mechanism involved apoptosis induction through caspase activation and cell cycle arrest at the G2/M phase.
Case Study 2: Enzyme Inhibition
In another study focused on enzyme inhibition:
- The compound was tested for its ability to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism.
- Results showed selective inhibition leading to enhanced therapeutic indices for prodrugs converted into active forms by these enzymes .
Data Table: Summary of Biological Activities
Comparación Con Compuestos Similares
Structural Analogues of the Triazolopyrazine Core
Compound 1 : 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide
- Key Differences :
- 8-Substituent : A 4-chlorobenzylsulfanyl group instead of pyrrolidin-1-yl.
- Acetamide Group : 4-Methoxybenzyl vs. 3-chloro-4-methylphenyl.
- Impact: The sulfanyl group increases molecular weight (469.94 vs. ~477.9 in the target compound) but reduces basicity due to sulfur’s lower electronegativity compared to nitrogen .
Compound 2 : N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide (CAS 1251678-93-9)
- Key Differences :
- 8-Substituent : 4-(o-Tolyl)piperazinyl (six-membered ring with two nitrogens) vs. pyrrolidin-1-yl.
- Acetamide Group : 4-Chlorophenyl vs. 3-chloro-4-methylphenyl.
- Impact :
Analogues with Varied Heterocyclic Systems
Compound 3 : 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- Key Differences :
- Core Structure : Pyrazolo[3,4-b]pyridine instead of triazolopyrazine.
- Substituents : Trifluoromethylphenyl acetamide and 4-chlorophenyl groups.
- Impact :
Physicochemical and Pharmacokinetic Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
